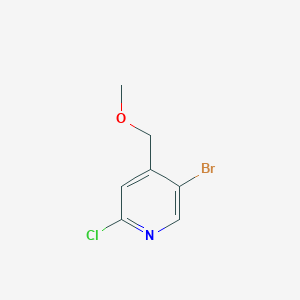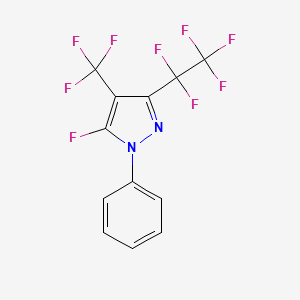
5-Bromo-2-chloro-4-(methoxymethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-4-(methoxymethyl)pyridine: is a heterocyclic aromatic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methoxymethyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
作用機序
Target of Action
5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a chemical compound that is often used in the synthesis of various pharmaceuticals . .
Mode of Action
It is known to participate in reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
This compound is often used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, which are transferred from boron to palladium .
Result of Action
The result of the action of this compound largely depends on the context in which it is used. For instance, it can serve as a building block in the synthesis of various pharmaceuticals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, in Suzuki–Miyaura coupling reactions, the reaction conditions can significantly impact the outcome .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-(methoxymethyl)pyridine under controlled conditions. The reaction is carried out using bromine and chlorine reagents in the presence of a suitable catalyst and solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
- Substituted pyridines
- Pyridine aldehydes
- Pyridine acids
- Reduced pyridine derivatives
科学的研究の応用
Chemistry: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug discovery and development. It is used to synthesize novel compounds with potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
類似化合物との比較
- 2-Bromo-5-chloropyridine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)pyridine
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
Comparison: Compared to similar compounds, 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and modifies its electronic characteristics, making it a valuable intermediate in various chemical syntheses .
特性
IUPAC Name |
5-bromo-2-chloro-4-(methoxymethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJTKACMUDDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)
